TBC3711

Overview

Description

TBC-3711 is a next-generation endothelin antagonist that has been studied for its potential therapeutic applications in treating conditions such as congestive heart failure, hypertension, and pulmonary hypertension . It is a small molecule that selectively targets the endothelin A receptor, which plays a crucial role in blood vessel constriction and the growth of smooth muscle in vascular walls .

Preparation Methods

The synthesis of TBC-3711 involves several steps, including the preparation of intermediates and the final coupling reactions. One of the key intermediates is 2-thiophenecarboxamide, which is then modified through a series of reactions to introduce various functional groups . The industrial production methods for TBC-3711 typically involve optimizing these synthetic routes to ensure high yield and purity. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Chemical Reactions Analysis

TBC-3711 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TBC-3711 can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and amines .

Scientific Research Applications

In chemistry, it is used as a model compound to study the mechanisms of endothelin receptor antagonism . In biology, TBC-3711 has been shown to attenuate endotoxemia-induced microcirculatory impairment and ischemia in the renal medulla . In medicine, it has demonstrated therapeutic efficacy in treating pulmonary hypertension by improving hemodynamics and right-heart hypertrophy .

Mechanism of Action

TBC-3711 exerts its effects by selectively blocking the action of endothelin, a potent mediator of blood vessel constriction and smooth muscle growth in vascular walls . It is highly selective for the endothelin A receptor, with a selectivity greater than 100,000-fold compared to the endothelin B receptor . By inhibiting the endothelin A receptor, TBC-3711 prevents the vasoconstrictive and proliferative effects of endothelin, thereby reducing blood pressure and improving vascular function .

Comparison with Similar Compounds

TBC-3711 is unique in its high selectivity and potency as an endothelin A receptor antagonist. It is more selective and potent than other endothelin antagonists such as sitaxsentan sodium (THELIN) and bosentan . Similar compounds include other endothelin receptor antagonists like ambrisentan and macitentan, which also target the endothelin A receptor but may differ in their selectivity, potency, and pharmacokinetic properties .

Biological Activity

TBC3711, a selective endothelin-A receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension (PH). This article delves into the biological activity of this compound, supported by various research findings and case studies.

This compound operates by blocking the action of endothelin-1 (ET-1), a potent vasoconstrictor that plays a significant role in vascular remodeling and smooth muscle proliferation. By selectively antagonizing the endothelin-A receptor (ETA), this compound reduces vasoconstriction and promotes vasodilation, which is crucial in managing conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular diseases .

Study Overview

A pivotal study investigated the efficacy of this compound in a monocrotaline-induced model of pulmonary hypertension in rats. The primary outcomes measured included hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling .

Key Findings

- Hemodynamic Improvements : Treatment with this compound resulted in a significant reduction in total pulmonary resistance (TPR) from 5.98 ± 1.03 mmHg × min × ml⁻¹ × 100 g BW in the placebo group to 3.10 ± 0.29 mmHg × min × ml⁻¹ × 100 g BW .

- Right Ventricular Function : Tricuspid annular plane systolic excursion (TAPSE), an indicator of right ventricular function, improved from 1.59 ± 0.14 mm to 2.51 ± 0.06 mm following this compound treatment .

- Pulmonary Vascular Remodeling : The number of fully muscularized vessels decreased significantly from 63.2 ± 1.8% in the placebo group to 18.9 ± 1.5% in the this compound-treated group, indicating a reversal of pathological remodeling .

Comparative Selectivity and Potency

This compound exhibits over 100,000-fold selectivity for ETA receptors compared to endothelin-B receptors (ETB), making it a more potent option than existing treatments like sitaxentan . This high selectivity is crucial for minimizing side effects associated with non-selective endothelin receptor antagonists.

Neonatal Hypoxia Model

In another study involving neonatal piglets exposed to hypoxia, this compound was administered from day three to day fourteen postnatally. The results indicated:

- Reduced Right Ventricular Hypertrophy : The right ventricle to left ventricle plus septum weight ratio decreased significantly from 0.60 ± 0.06 to lower values post-treatment.

- Improved Pulmonary Artery Pressure : Pulmonary artery pressure was reduced to approximately 20.0 ± 4.8 mmHg with this compound treatment .

These findings suggest that this compound not only alleviates established pulmonary hypertension but may also prevent its progression under hypoxic conditions.

Summary of Research Findings

Properties

IUPAC Name |

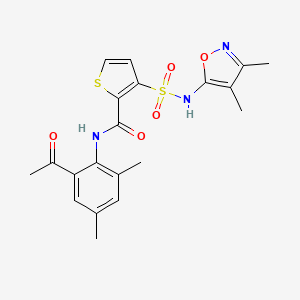

N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNHDZSSDUYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190904 | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

TBC3711 is a small molecule that blocks the action of endothelin, a potent mediator of blood vessel constriction and growth of smooth muscle in vascular walls. It is a next-generation endothelin A antagonist which possesses high oral bioavailability and is more selective and potent than THELIN(tm) (sitaxsentan sodium) Encysive's oral treatment for pulmonary arterial hypertension. TBC3711 is greater than 100,000-fold selective in the targeting of the endothelin A receptor versus the endothelin B receptor. | |

| Record name | TBC-3711 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

349453-49-2, 374680-51-0 | |

| Record name | TBC-3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC 3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC-3711 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBC-3711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.